Organoleptic Divergence: Sweet, Fruity (S) vs. Pungent, Cheesy (R) and Racemic
The (S)-enantiomer of 2-methylbutanoic acid is consistently reported to have a pleasant, sweet, and fruity odor, in direct contrast to the pungent, cheesy, and sweaty odor of the (R)-enantiomer [1]. This sensory divergence is so pronounced that a racemic mixture would not function as a simple fruity flavor additive; it would introduce off-notes. For its corresponding ethyl ester, ethyl (2S)-2-methylbutanoate is described with fruity notes of green apple and strawberry, while the racemic ester mixture imparts an 'unspecific, caustic, fruity, solvent odor' [2].
| Evidence Dimension | Odor Character |
|---|---|
| Target Compound Data | Pleasantly sweet, fruity |
| Comparator Or Baseline | (R)-2-methylbutanoic acid: Pervasive, cheesy, sweaty [1]; Racemic ethyl 2-methylbutanoate: unspecific, caustic, fruity, solvent odor [2] |
| Quantified Difference | Qualitative divergence of sensory descriptors |
| Conditions | Organoleptic evaluation (descriptive sensory analysis) and gas chromatography-olfactometry (GC-O) |
Why This Matters
For procurement in flavor and fragrance applications, substituting with the racemate or wrong enantiomer will fundamentally alter the desired sensory profile, rendering the final product unacceptable.
- [1] Wikipedia contributors. (2018). 2-Methylbutanoic acid. In Wikipedia, The Free Encyclopedia. Retrieved April 16, 2026, from https://en.m.wikipedia.org/wiki/2-Methylbutyric_acid View Source
- [2] Coulter, L., et al. (n.d.). Distribution and Organoleptic Impact of Ethyl 2‑Methylbutanoate Enantiomers in Wine. Retrieved April 16, 2026, from https://www.knihovny.cz/Record/agris.CZ8700145 View Source
